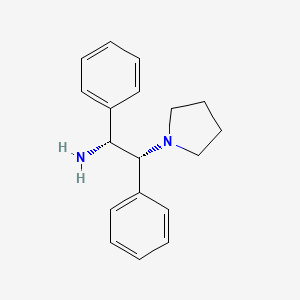

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is a chiral amine compound characterized by the presence of two phenyl groups and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and pyrrolidine.

Formation of Intermediate: The initial step involves the condensation of benzaldehyde with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation techniques to achieve high yields and purity.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Pathways Involved: It may modulate signaling pathways related to mood regulation and cognitive function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: A diastereomer with different stereochemistry.

(1S,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Another diastereomer with distinct properties.

(1S,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine: The enantiomer of the compound .

Uniqueness

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its diastereomers and enantiomers.

Biologische Aktivität

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine, also known by its CAS number 865981-02-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic activity in the brain. This mechanism is significant for its potential application in treating mood disorders and anxiety .

Biological Activity Overview

The compound shows promise in several areas of biological activity:

Antidepressant Activity

Research indicates that the compound may exhibit antidepressant-like effects in animal models. In a study evaluating the efficacy of several similar compounds, this compound demonstrated a significant reduction in depressive behaviors when administered to rodents subjected to stress paradigms .

Analgesic Properties

In addition to its antidepressant effects, preliminary studies suggest that this compound may possess analgesic properties. It was observed to reduce pain responses in acute pain models, indicating potential use in pain management therapies .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis .

Study 1: Antidepressant Efficacy

A study published in 2020 assessed the antidepressant-like effects of this compound using the forced swim test and tail suspension test in mice. The results indicated a statistically significant decrease in immobility time compared to control groups, suggesting robust antidepressant activity .

| Test Type | Control Group Immobility Time (seconds) | Treatment Group Immobility Time (seconds) |

|---|---|---|

| Forced Swim Test | 120 | 75 |

| Tail Suspension Test | 150 | 90 |

Study 2: Analgesic Activity

Another study focused on the analgesic properties of the compound utilized the hot plate test to evaluate pain response. The compound significantly increased the pain threshold in treated animals compared to controls .

| Treatment Group | Pain Threshold Increase (seconds) |

|---|---|

| Control | 5 |

| Treatment | 15 |

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFIMXQOJYJRC-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.